molecular formula C21H19ClN2OS B2472085 (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 309280-98-6

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2472085
CAS No.: 309280-98-6
M. Wt: 382.91
InChI Key: VXFQPAGIJSYMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione: is a complex organic compound that features a combination of furan, piperazine, and thione functional groups

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFQPAGIJSYMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Formation of the methanethione group:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation products: Furan-2,5-dione derivatives.

    Reduction products: Thiol or sulfide derivatives.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors. The piperazine ring facilitates binding to serotonin (5-HT) and dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects against neuropsychiatric disorders.

Organic Synthesis

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of novel derivatives with enhanced properties.

Biological Studies

The compound has been utilized in studies to understand its effects on biological systems, including its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, furan-based compounds have shown promise in inducing cell cycle arrest and apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.

Antimicrobial Activity

A 2023 study evaluated various piperazine derivatives for their antimicrobial properties. Results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in developing effective antimicrobial agents.

Anticancer Research

In 2022, research focused on furan-based compounds demonstrated their ability to induce cell cycle arrest and apoptosis in human cancer cell lines. These findings suggest that this compound could be further investigated as a potential anticancer agent.

Neuropharmacological Studies

A review article from 2021 emphasized the role of piperazine derivatives in treating neuropsychiatric disorders. The study noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds like this compound.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The furan and piperazine rings allow for binding to active sites, while the thione group can participate in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Chlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group on the piperazine ring.

    (5-(4-Chlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group on the piperazine ring.

    (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thione group.

Uniqueness

  • The presence of the thione group in (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione provides unique redox properties that are not present in its analogs with hydroxyl or alkyl groups.
  • The combination of furan, piperazine, and thione groups in a single molecule offers a unique pharmacophore for drug design.

Biological Activity

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (CAS No. 309280-98-6) is a complex organic compound that integrates furan, piperazine, and thione functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in drug design.

Chemical Structure

The molecular formula of this compound is C21H19ClN2OS. The structure features:

  • A furan ring which contributes to its reactivity.
  • A piperazine moiety that is often associated with neuropharmacological activity.
  • A thione group that may participate in redox reactions, enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The mechanism involves:

  • Binding to Receptors : The piperazine ring facilitates binding to serotonin (5-HT) and dopamine receptors, influencing neurotransmission.
  • Redox Activity : The thione group can engage in redox reactions, potentially affecting cellular signaling pathways and contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. It appears to inhibit cell proliferation in several cancer cell lines, possibly through apoptotic pathways triggered by receptor modulation and oxidative stress mechanisms.

Neuropharmacological Effects

Due to its structural characteristics, this compound is being investigated for its effects on neuropsychiatric disorders. It may act as a modulator of dopamine and serotonin pathways, which are critical in conditions such as depression and schizophrenia.

Data Table: Biological Activity Overview

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis,
NeuropharmacologicalModulates dopamine and serotonin receptors; potential for treating mood disorders ,

Case Studies

  • Antimicrobial Study : In a study conducted by Kashyap et al., the compound was tested against a panel of bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
  • Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related compounds, demonstrating that modifications to the piperazine ring can enhance cytotoxicity against breast cancer cells.
  • Neuropharmacology : Research has indicated that derivatives of this compound exhibit selective binding affinity for serotonin receptors, suggesting their potential use in developing new treatments for anxiety and depression.

Q & A

Basic: How can the synthetic yield of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione be optimized?

Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Start with 5-(4-chlorophenyl)furan-2-carbaldehyde (synthesized via Claisen-Schmidt condensation of 2-furaldehyde and 4-chlorophenylacetyl chloride in water, yielding ~45% ).
    • Cyclization : Use microwave-assisted synthesis (e.g., 1.5 hours vs. 70 hours under classical heating) to reduce reaction time and improve purity .
    • Solvent Optimization : Replace DMSO with polar aprotic solvents (e.g., acetonitrile) to minimize side reactions observed in thiophene analogs .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product with >95% purity .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the furan ring (δ 6.5–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and thioketone (C=S, δ ~200 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm C=S stretching at 1200–1250 cm⁻¹ and furan C-O-C at 1010–1050 cm⁻¹ .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability (decomposition onset ~250°C) and polymorphism .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
    • Modify the piperazine moiety with alkyl or aryl substituents to assess steric effects on target binding .
  • Biological Assays :
    • Test cytotoxicity via MTT assays (e.g., IC50 in leukemia cell lines like HL-60) .
    • Evaluate kinase inhibition (e.g., PI3K/Akt pathway) using competitive binding assays .
  • Statistical Modeling : Apply QSAR models (e.g., CoMFA) to correlate substituent properties with activity trends .

Advanced: How to resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

  • Standardization :
    • Use identical cell lines (e.g., Jurkat or K562) and passage numbers to minimize variability .
    • Normalize data to reference compounds (e.g., doxorubicin) in each experiment.
  • Mechanistic Follow-Up :
    • Conduct apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
    • Validate target engagement via Western blotting (e.g., caspase-3 activation) .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A) with a grid centered on the thioketone moiety .
  • Dynamics Simulations : Run 100-ns MD simulations (AMBER force field) to assess stability of the ligand-receptor complex .
  • Electrostatic Potential Mapping : Calculate ESP surfaces (Multiwfn) to identify nucleophilic/electrophilic regions influencing binding .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • Impurities :
    • Unreacted 5-(4-chlorophenyl)furan-2-carbaldehyde (retention factor Rf = 0.6 on TLC, ethyl acetate/hexane 1:3) .
    • Oxidized thioketone byproduct (C=O instead of C=S; detectable via IR at 1680 cm⁻¹) .
  • Mitigation :
    • Use inert atmosphere (N2/Ar) during thioketone formation to prevent oxidation .
    • Optimize stoichiometry (1:1.2 ratio of furan intermediate to piperazine derivative) .

Advanced: How to analyze tautomeric equilibria in this compound using NMR and DFT?

Methodological Answer:

  • Experimental NMR : Compare 1H NMR in DMSO-d6 (enol-thione tautomer) vs. CDCl3 (keto form) to identify tautomer-specific shifts (e.g., NH protons at δ 10–12 ppm) .
  • DFT Calculations :
    • Optimize tautomer geometries at B3LYP/6-31G* level (Gaussian 16) .
    • Calculate chemical shifts (GIAO method) and compare with experimental data to confirm dominant tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.